

Application Notes and Protocols for the Spectroscopic Data Interpretation of Sanggenon C

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Compound of Interest

Compound Name: Sanggenon C

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These application notes provide a detailed guide to the interpretation of spectroscopic data for the natural product **Sanggenon C**, a complex Diels-Alder adduct isolated from *Morus* species. The information presented herein is intended to assist in the structural elucidation and characterization of **Sanggenon C** and related compounds.

Introduction to Sanggenon C

Sanggenon C is a polyphenolic compound with a molecular formula of $C_{40}H_{36}O_{12}$ and a molecular weight of 708.7 g/mol .^{[1][2]} It belongs to the family of Diels-Alder type adducts, which are characteristic constituents of mulberry trees (*Morus* species).^{[3][4]} These compounds are biosynthetically derived from an intermolecular [4+2] cycloaddition reaction. Structurally, **Sanggenon C** possesses a complex tetracyclic core with multiple stereocenters and phenolic hydroxyl groups, contributing to its significant biological activities, including hypotensive effects. The intricate structure of **Sanggenon C** necessitates a comprehensive analysis of its spectroscopic data for unambiguous identification.

Spectroscopic Data of Sanggenon C

The structural elucidation of **Sanggenon C** relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. While detailed NMR data with complete assignments are found within specialized literature, this section summarizes the key mass spectrometric data available and provides a representative interpretation based on its known structure.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition of **Sanggenon C**.

Table 1: Mass Spectrometry Data for **Sanggenon C**

Ionization Mode	Mass Analyzer	m/z [M+H] ⁺	Molecular Formula	Reference
HRESIMS	TOF	709.2285	C ₄₀ H ₃₇ O ₁₂	Inferred from literature
GC-MS	Not specified	708 (M ⁺)	C ₄₀ H ₃₆ O ₁₂	[1]

Interpretation of Mass Spectrometry Data:

The high-resolution electrospray ionization mass spectrometry (HRESIMS) data provides the exact mass of the protonated molecule [M+H]⁺, which is used to confirm the molecular formula C₄₀H₃₆O₁₂. The fragmentation pattern in MS/MS experiments can provide valuable structural information. Key fragmentation pathways for flavonoids and related polyphenols often involve retro-Diels-Alder (RDA) reactions, loss of small neutral molecules (H₂O, CO), and cleavage of side chains. For **Sanggenon C**, RDA fragmentation of the central cyclohexene ring is a characteristic pathway, providing information about the constituent chalcone and dienophile moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural assignment of **Sanggenon C**. The following tables provide expected

chemical shift ranges for the key structural motifs within **Sanggenon C**, based on data for similar flavonoid and Diels-Alder adducts.

Table 2: Representative ¹H NMR Chemical Shift Ranges for Key Moieties in **Sanggenon C**

Protons	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Aromatic Protons	6.0 - 7.5	d, dd, s	2.0 - 9.0
Olefinic Protons	5.0 - 6.5	m, br s	
Methine Protons (aliphatic)	3.0 - 5.0	m, d, dd	3.0 - 12.0
Methylene Protons	1.5 - 3.0	m	
Methyl Protons	1.0 - 2.0	s, d	
Prenyl Group Protons	1.5 - 1.8 (CH ₃), 3.0 - 3.5 (CH ₂), 5.0 - 5.5 (=CH)	s, d, t	
Phenolic Hydroxyls	8.0 - 13.0	br s	

Table 3: Representative ¹³C NMR Chemical Shift Ranges for Key Moieties in **Sanggenon C**

Carbons	Chemical Shift (δ) ppm
Carbonyl (C=O)	190 - 205
Aromatic/Olefinic (C=C)	100 - 165
Oxygenated Aromatic/Olefinic (C-O)	150 - 165
Aliphatic (CH, CH ₂ , CH ₃)	20 - 80
Prenyl Group Carbons	17-26 (CH ₃), 21-29 (CH ₂), 121-124 (=CH), 131-135 (=C)

Experimental Protocols

The following are detailed protocols for the acquisition of high-quality NMR and MS data for **Sanggenon C** and related polyphenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation:

- Accurately weigh 5-10 mg of purified **Sanggenon C**.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄, acetone-d₆, or DMSO-d₆). Methanol-d₄ is often a good starting choice for polyphenols.
- Ensure complete dissolution by gentle vortexing or sonication.
- Transfer the solution to a 5 mm NMR tube.

3.1.2. NMR Data Acquisition:

- Instrument: A high-field NMR spectrometer (≥ 500 MHz) is recommended for resolving the complex proton and carbon signals.
- ¹H NMR:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ¹³C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Spectral Width: 200-240 ppm.

- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- 2D NMR (COSY, HSQC, HMBC):
 - Utilize standard pulse programs available on the spectrometer software.
 - Optimize spectral widths in both dimensions to encompass all relevant signals.
 - Adjust the number of increments and scans to achieve adequate resolution and signal-to-noise ratio. For HMBC, a long-range coupling delay (e.g., 60-100 ms) should be optimized.

Mass Spectrometry (MS)

3.2.1. Sample Preparation:

- Prepare a stock solution of **Sanggenon C** in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ with the initial mobile phase solvent.

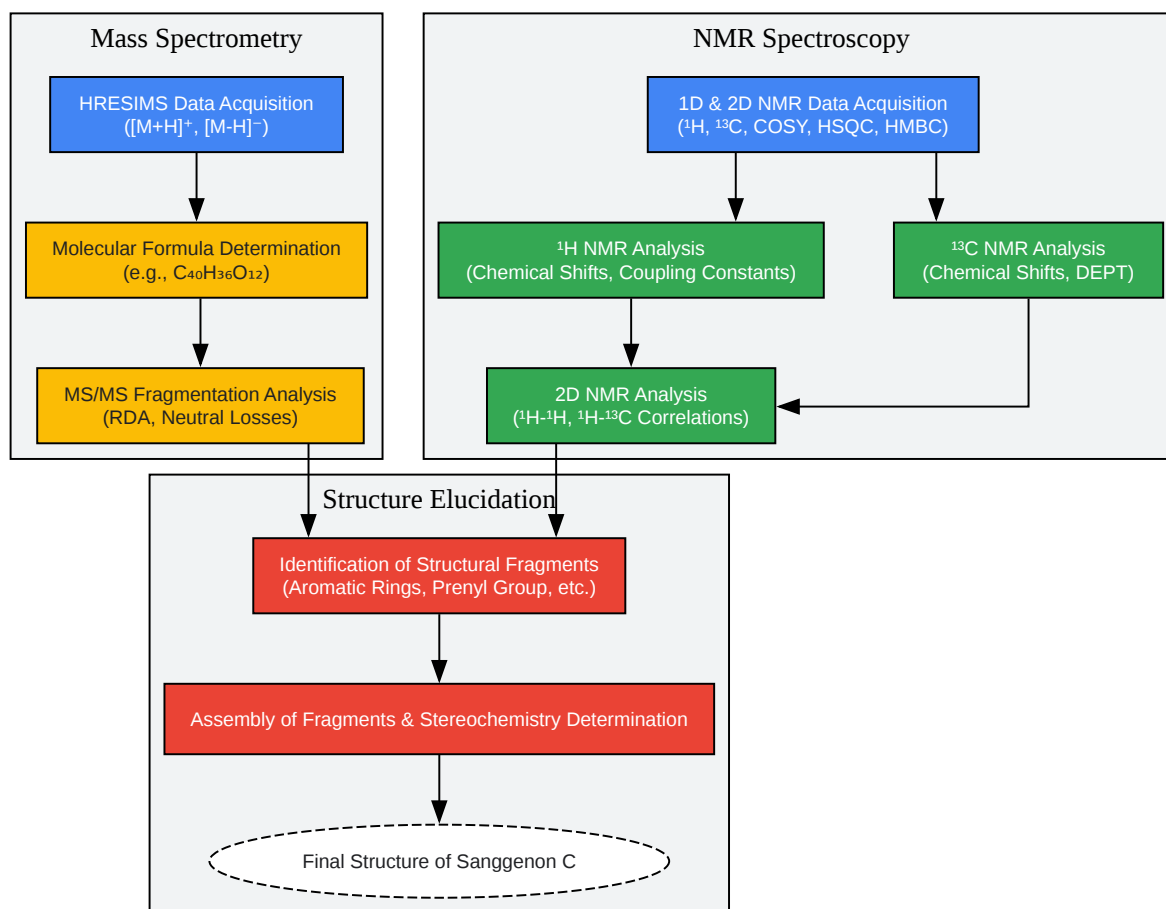
3.2.2. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

- Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument coupled to a liquid chromatography (LC) system.
- LC Conditions:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
 - Flow Rate: 0.2-0.5 mL/min.

- MS Conditions:
 - Ionization Mode: Positive and negative electrospray ionization (ESI) should be performed to obtain comprehensive data.[\[5\]](#)
 - Capillary Voltage: 3-4.5 kV.
 - Gas Temperature: 300-350 °C.
 - Nebulizer Pressure: 30-50 psi.
 - MS Scan Range: m/z 100-1500.
 - MS/MS Fragmentation: For structural elucidation, perform data-dependent acquisition (DDA) or targeted MS/MS experiments. Use a collision energy ramp to obtain a range of fragment ions.

Visualization of the Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to elucidate the structure of **Sanggenon C**.



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Caption: Workflow for the structural elucidation of **Sanggenon C**.

This diagram outlines the process, starting from data acquisition via Mass Spectrometry and NMR Spectroscopy, moving through data analysis and interpretation, and culminating in the final structural determination of **Sanggenon C**.

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